molecular formula C13H12N2O4 B13883982 Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]- CAS No. 832102-11-1

Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]-

Cat. No.: B13883982
CAS No.: 832102-11-1
M. Wt: 260.24 g/mol
InChI Key: WCORRDLONYOKFA-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]- is a heterocyclic compound featuring a pyrrolidine ring (a five-membered saturated amine) substituted with a 5-nitro-2-benzofuranyl carbonyl group. The benzofuran moiety introduces aromaticity and π-electron density, while the nitro group at the 5-position acts as a strong electron-withdrawing substituent, influencing reactivity and intermolecular interactions. This compound is synthesized via base-catalyzed condensation reactions, typically using KOH (10%) in ethanol under reflux, yielding 53–85% under optimized conditions . Its structural uniqueness lies in the juxtaposition of the nitro group and benzofuran system, which may confer distinct electronic and steric properties compared to analogous pyrrolidine derivatives.

Properties

CAS No.

832102-11-1

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

(5-nitro-1-benzofuran-2-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C13H12N2O4/c16-13(14-5-1-2-6-14)12-8-9-7-10(15(17)18)3-4-11(9)19-12/h3-4,7-8H,1-2,5-6H2

InChI Key

WCORRDLONYOKFA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]- typically involves two key components:

The preparation generally follows acylation or coupling reactions where the pyrrolidine nitrogen attacks an activated carbonyl group attached to the benzofuran ring.

Synthesis of 5-Nitro-2-Benzofuranyl Precursors

According to a comprehensive review on benzo[b]furan derivatives, the synthesis of nitro-substituted benzofurans involves:

  • Cyclization of nitrosalicylaldehydes or 2-hydroxyacetophenone derivatives with bromo-substituted ethanones under basic conditions (potassium carbonate in acetone) to yield nitro-substituted benzofuranone intermediates.
  • Subsequent modifications such as reduction or further functionalization can be applied to introduce amino or other substituents.

This approach allows the preparation of 5-nitro-2-benzofuranyl intermediates suitable for further coupling reactions.

Formation of Pyrrolidine Carbonyl Derivatives

A key method for preparing pyrrolidine carbonyl compounds involves the reaction of pyrrolidine or its lactam derivatives with acid chlorides or activated esters of benzofuran derivatives.

  • The acid chloride of 5-nitro-2-benzofuranyl carboxylic acid can be prepared by treatment with reagents like phosphorus oxychloride under controlled temperature conditions (0–50 °C initially, then raised to 40–100 °C).
  • The acid chloride intermediate is then reacted with pyrrolidine under basic conditions (using tertiary amines such as diisopropylethylamine) to form the amide bond, yielding the target compound.

Donor–Acceptor Cyclopropane Route to Pyrrolidine Derivatives

An alternative modern approach involves donor–acceptor cyclopropanes:

  • Lewis acid-catalyzed ring opening of donor–acceptor cyclopropanes with primary amines (including benzylamines and anilines) produces γ-amino esters.
  • These intermediates undergo in situ lactamization and dealkoxycarbonylation to yield pyrrolidin-2-ones, which can be further functionalized to incorporate benzofuran substituents.

This method is efficient and allows for one-pot synthesis with good yields (up to 79%) and broad substrate scope.

Nitroenamine and Pyrrolizine Derivative Synthesis

A related synthetic approach involves nitroenamine intermediates derived from pyrrolidine:

  • 2-Nitromethylene-pyrrolidine can be synthesized by heating 2-pyrrolidone with diethyl sulfate in benzene, followed by reflux in nitromethane.
  • This intermediate can undergo further reactions with carbonyl compounds to form pyrrolizine derivatives, which share structural similarity and biological relevance to the target compound.
  • The reactions proceed under mild conditions without special catalysts, offering a straightforward synthetic route.

Detailed Reaction Conditions and Data

The following table summarizes key reaction parameters from the literature for the preparation of related pyrrolidine carbonyl compounds with benzofuran moieties.

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Acid chloride formation Phosphorus oxychloride, toluene, diisopropylethylamine 0–50 initial, then 40–100, up to 105 16 hours ~52 Controlled addition of base to manage exotherm; isolation by filtration and washing
Coupling with pyrrolidine Pyrrolidine, tertiary amine base (e.g., K2CO3) Ambient to reflux Variable High Formation of amide bond; can be done sequentially or in one pot
Donor–acceptor cyclopropane ring opening Lewis acid catalyst, primary amines (benzylamines) Reflux in toluene Hours Up to 79 One-pot process including lactamization and dealkoxycarbonylation
Nitroenamine intermediate synthesis 2-pyrrolidone, diethyl sulfate, benzene; then nitromethane reflux Reflux 18–24 hours 88 Intermediate for further cyclization to pyrrolizines

Mechanistic Insights and Research Findings

  • The formation of the acid chloride from benzofuran carboxylic acid derivatives is a critical activation step, requiring precise temperature control to avoid side reactions.
  • The nucleophilic attack by the pyrrolidine nitrogen on the activated carbonyl is facilitated by the presence of a base, which scavenges the released acid and drives the reaction forward.
  • Donor–acceptor cyclopropane ring-opening reactions provide a versatile and mild alternative to classical coupling, enabling diverse substitution patterns on the pyrrolidine ring.
  • Nitroenamine intermediates exhibit strong intramolecular hydrogen bonding, influencing their reactivity and stability, which is crucial for subsequent cyclization steps.

Summary Table of Preparation Methods

Preparation Method Key Intermediates Advantages Limitations References
Acid chloride formation and coupling 5-Nitro-2-benzofuranyl acid chloride High yield, well-established Requires moisture-free conditions
Donor–acceptor cyclopropane ring opening Donor–acceptor cyclopropanes One-pot, broad scope, mild conditions Limited to suitable cyclopropanes
Nitroenamine intermediate synthesis 2-Nitromethylene-pyrrolidine Mild conditions, catalyst-free Multi-step, specific to pyrrolizines

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The benzofuran moiety can undergo electrophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

Major Products:

    Oxidation: Formation of benzofuran derivatives with different oxidation states.

    Substitution: Various substituted benzofuran derivatives.

    Reduction: Amino derivatives of the original compound.

Scientific Research Applications

Chemistry: Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine: It can be used in the design of new drugs with specific biological activities, such as antimicrobial or anticancer properties .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzofuran moiety can engage in various interactions with enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound is differentiated from other pyrrolidine derivatives by its 5-nitro-2-benzofuranyl carbonyl substituent. Key comparisons include:

Compound Class Key Substituent(s) Electronic Effects Structural Role
Target Compound 5-Nitro-2-benzofuranyl carbonyl Strong electron-withdrawing (NO₂) Aromatic stacking, H-bond acceptor
Triazolone Derivatives Triazolone core, biaryl, cyclopropyl carbonyl Moderate electron-withdrawing Catalytic site alignment, NADPH binding
Ethiprole/Fipronil Trifluoromethyl, sulfinyl groups Lipophilic, electron-deficient Pesticide activity
  • Nitro Group vs.
  • Benzofuran vs. Biaryl Systems : Unlike triazolone derivatives with biaryl moieties for π-interactions (e.g., Phe2109 stacking ), the benzofuran in the target compound may prioritize planar aromatic interactions over edge-face stacking.

Reactivity and Stability

  • Electrophilicity : The nitro group increases the electrophilicity of the carbonyl carbon, enhancing susceptibility to nucleophilic attack compared to ethylsulfinyl or trifluoromethyl groups in pesticides .
  • Thermal Stability : The benzofuran system may improve thermal stability relative to aliphatic substituents, though nitro groups can introduce decomposition risks under prolonged heating.

Biological Activity

Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]- is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a benzofuran moiety, specifically the 5-nitro derivative. The synthesis typically involves multicomponent reactions that yield various derivatives with potential biological activities. For instance, recent studies have utilized a five-component reaction involving 5-methyl-1,3,4-thiadiazole-2-thiol and diverse aldehydes to synthesize related compounds with promising antimicrobial properties .

Biological Activity Overview

Pyrrolidine derivatives, including the target compound, have been investigated for their antimicrobial , antitumor , and anti-inflammatory activities. The following sections summarize key findings from various studies.

Antimicrobial Activity

In vitro studies have demonstrated that pyrrolidine derivatives exhibit significant antibacterial properties. For example:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 20 to 25 μg/mL against Gram-positive and Gram-negative bacteria .
  • Compounds derived from pyrrolidine showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics like ciprofloxacin .

Antitumor Activity

Research has indicated that benzofuran derivatives possess antitumor properties. The introduction of the benzofuran motif in pyrrolidine structures has been linked to enhanced cytotoxicity against various cancer cell lines. For instance:

  • Compounds containing the benzofuran scaffold demonstrated significant antiproliferative effects in assays against HepG2 hepatoblastoma cells .
  • Structure-activity relationship (SAR) studies revealed that modifications at specific positions on the benzofuran ring could enhance biological activity, suggesting that careful design of these compounds could yield potent antitumor agents .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrrolidine derivatives has also been explored:

  • In vivo studies have shown that certain pyrrolidine compounds can reduce inflammation markers in animal models, indicating their therapeutic potential in inflammatory diseases .

Case Studies

Several case studies highlight the biological activity of pyrrolidine derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of pyrrolidine derivatives against clinical isolates of bacteria. The results indicated that some compounds exhibited MIC values lower than those of traditional antibiotics, suggesting their potential as alternative antimicrobial agents .
  • Antitumor Mechanisms : Another investigation focused on the mechanism of action of pyrrolidine derivatives against cancer cells. It was found that these compounds could induce apoptosis through mitochondrial pathways, making them candidates for further development in cancer therapy .
  • Inflammation Models : In models of acute inflammation, certain pyrrolidine-based compounds significantly reduced edema and cytokine levels, demonstrating their potential utility in treating inflammatory conditions .

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